N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine
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Overview
Description
N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with methoxyphenyl and phenoxyphenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenyl isocyanate with a suitable piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Studied for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine
- N-(2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]piperidin-4-amine
- N-(2-methoxyphenyl)-1-[(3-bromophenyl)methyl]piperidin-4-amine
Uniqueness
N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is unique due to the presence of both methoxy and phenoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C25H28N2O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C25H28N2O2/c1-28-25-13-6-5-12-24(25)26-21-14-16-27(17-15-21)19-20-8-7-11-23(18-20)29-22-9-3-2-4-10-22/h2-13,18,21,26H,14-17,19H2,1H3 |
InChI Key |
WZRVSNVLBFVHIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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